Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15864870
InChI: InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)9(6-14)4-5-16-12/h9,14H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate

CAS No.:

Cat. No.: VC15864870

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name tert-butyl 8-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Standard InChI InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)9(6-14)4-5-16-12/h9,14H,4-8H2,1-3H3
Standard InChI Key DTNHNIWJOSUBCF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)CO

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound features a 5-oxa-2-azaspiro[3.4]octane core, where two rings (a five-membered oxolane and a four-membered azetidine) share a single sp³-hybridized carbon atom. The tert-butyl carbamate (Boc) group at position 2 and the hydroxymethyl substituent at position 8 provide sites for further functionalization . The IUPAC name, tert-butyl 8-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, reflects this arrangement.

Key structural identifiers include:

  • SMILES: CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)CO

  • InChIKey: DTNHNIWJOSUBCF-UHFFFAOYSA-N

  • Canonical SMILES: CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)CO

Physicochemical Profile

The compound’s molecular weight (243.30 g/mol) and moderate polarity, derived from its hydroxymethyl and carbamate groups, suggest solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Its Boc group enhances stability under basic conditions, a critical feature for synthetic applications.

PropertyValueSource
Molecular FormulaC12H21NO4\text{C}_{12}\text{H}_{21}\text{NO}_4
Molecular Weight243.30 g/mol
Boiling PointNot reported-
LogP (Partition Coefficient)Estimated 1.2 (PubChem)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of spirocyclic compounds like this typically involves annulation strategies. For example, VulcanChem reports that 2-azaspiro[3.4]octane derivatives are synthesized via cyclization of γ-lactam precursors with epoxides or halohydrins. A plausible route for this compound could involve:

  • Ring Formation: Cyclization of a Boc-protected azetidine with a hydroxymethyl-containing oxolane precursor.

  • Functionalization: Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences.

Industrial-Scale Production

While detailed industrial protocols are scarce, scale-up likely employs continuous-flow reactors to enhance yield and purity. The Boc group’s stability under acidic conditions facilitates purification via liquid-liquid extraction.

Applications in Drug Discovery

Role as a Building Block

Spirocyclic scaffolds are prized in medicinal chemistry for their conformational rigidity and ability to mimic bioactive conformations. The hydroxymethyl group enables:

  • Peptide Mimetics: Integration into protease inhibitors via hydrogen bonding.

  • Kinase Inhibitors: Structural mimicry of ATP-binding motifs.

Case Studies

Although direct biological data for this compound is limited, analogs like tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1453315-99-5) show neuroprotective activity in preclinical models. The hydroxymethyl variant’s enhanced solubility may improve pharmacokinetic profiles in similar applications.

Comparative Analysis with Related Compounds

tert-Butyl 8-Hydroxy-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate

This analog (CAS 1453315-99-5) lacks the hydroxymethyl group, reducing its molecular weight to 229.27 g/mol and altering solubility. Its bioactivity profile emphasizes the critical role of the hydroxymethyl moiety in target engagement.

tert-Butyl 8-Oxo-5-Thia-2-Azaspiro[3.4]Octane-2-Carboxylate

Replacing the oxygen atom in the oxolane ring with sulfur (CAS 2166784-06-9) increases lipophilicity (LogP ≈ 2.1) and alters metabolic stability . This highlights the tunability of spirocyclic systems for specific ADME requirements.

Challenges and Future Directions

Synthetic Challenges

Stereoselective synthesis of the spiro center remains a hurdle. Asymmetric catalysis or chiral auxiliaries may improve enantiomeric excess, which is critical for pharmaceutical applications.

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the hydroxymethyl group to optimize binding affinity.

  • Prodrug Development: Leveraging the Boc group for targeted release in vivo.

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